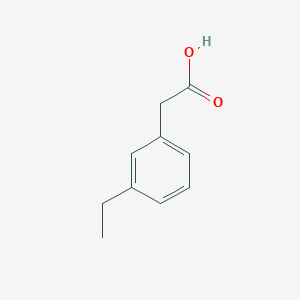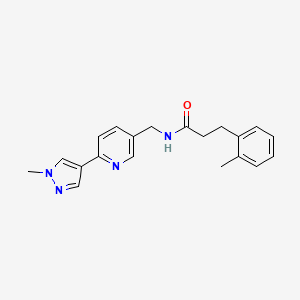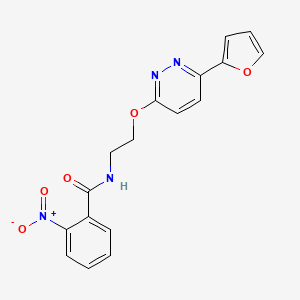![molecular formula C20H17N3O6S B2544309 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-14-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline Synthesis and Applications
Synthesis Analysis The synthesis of quinazoline derivatives has been a subject of interest due to their biological activities. Paper describes a method for synthesizing highly substituted quinazolines through a double C-N bond formation sequence. This process uses benzimidates and dioxazolones, catalyzed by a [Cp*RhCl2]2/AgBF4 system, with dioxazolones serving as an internal oxidant. In paper , a novel route for synthesizing 3-benzyl-2-substit
科学的研究の応用
Antitumor Activity and Molecular Docking
The compound N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, as part of a broader study on 3-benzyl-substituted-4(3H)-quinazolinones, has shown promising broad-spectrum antitumor activity. This study revealed that certain analogues demonstrated significant potency against various cancer cell lines, highlighting the potential of these compounds for cancer therapy. The molecular docking studies further supported their efficacy by demonstrating a similar binding mode to known inhibitors, underscoring their therapeutic potential through inhibition of specific kinases involved in tumor growth (Al-Suwaidan et al., 2016).
Synthesis and Biological Activity
Research into derivatives of quinazolinone compounds, including those structurally related to N-(1,3-Benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide, has produced several compounds with notable anti-monoamine oxidase and antitumor activities. These findings suggest the versatility of quinazolinone derivatives in developing new therapeutic agents with potential applications in treating various diseases, including neurological disorders and cancer (Markosyan et al., 2015).
Novel Synthesis and Targeted Tumor Therapy
In another significant study, derivatives related to the compound of interest were synthesized and evaluated for their role as thymidylate synthase inhibitors, targeting tumor cells specifically. This research highlights the compound's potential to selectively accumulate in tumor cells via α-folate receptor-mediated transport, offering a strategy for efficacious treatment with reduced toxicity. Such targeted therapy represents a promising avenue for cancer treatment, with the potential for improved patient outcomes (Tochowicz et al., 2013).
Antimicrobial and Antiviral Potentials
Further exploration of quinazolinone derivatives has identified compounds with significant antimicrobial and antiviral activities. These findings underscore the therapeutic potential of these compounds beyond oncology, suggesting their usefulness in combating infectious diseases. The broad-spectrum antimicrobial efficacy, coupled with notable antiviral properties against specific viruses, highlights the versatility and potential of quinazolinone derivatives in developing new treatments for a range of infectious diseases (Kumar et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two starting materials, 1,3-benzodioxole and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline, followed by the addition of a propanamide group.", "Starting Materials": [ "1,3-benzodioxole", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "Step 1: 1,3-benzodioxole is reacted with formaldehyde and hydrogen cyanide to form N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile.", "Step 2: N-(1,3-benzodioxol-5-ylmethyl)glycine nitrile is then reacted with thionyl chloride to form N-(1,3-benzodioxol-5-ylmethyl)glycine chloride.", "Step 3: 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline is reacted with N-(1,3-benzodioxol-5-ylmethyl)glycine chloride in the presence of triethylamine to form N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide." ] } | |
CAS番号 |
688055-14-3 |
分子式 |
C20H17N3O6S |
分子量 |
427.43 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30) |
InChIキー |
NSPWPGIBOCGCTA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
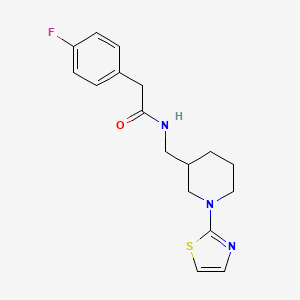
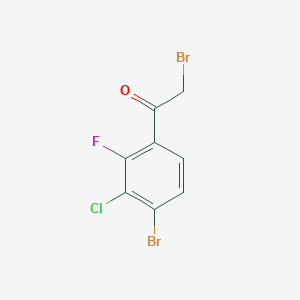
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

